3-Methoxy-2-(oxiran-2-yl)pyridine
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Overview
Description
3-Methoxy-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(oxiran-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can open the oxirane ring, leading to diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine or oxirane derivatives.
Scientific Research Applications
3-Methoxy-2-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its reactive oxirane ring and pyridine moiety. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that modify the compound’s structure and activity. The pyridine ring can participate in coordination with metal ions or other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
2-Methoxy-3-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Oxiranecarbonitriles: Compounds with both oxirane and nitrile groups, used in different synthetic applications.
Uniqueness
3-Methoxy-2-(oxiran-
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-methoxy-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-3-2-4-9-8(6)7-5-11-7/h2-4,7H,5H2,1H3 |
InChI Key |
FWMUZJRMFJFCHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2CO2 |
Origin of Product |
United States |
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